Boc-HomoArg(NO2)-OH
CAS No.: 28968-64-1
VCID: VC21538274
Molecular Formula: C12H23N5O6
Molecular Weight: 333.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-HomoArg(NO2)-OH, also known as N-alpha-Boc-Ng-nitro-L-homoarginine, is a specialized amino acid derivative widely used in peptide synthesis and drug development. It is characterized by its molecular formula C12H25N5O6 and a molecular weight of approximately 335.4 g/mol . This compound is particularly valued for its nitro group, which allows researchers to explore new therapeutic agents, especially in cardiovascular diseases . Peptide SynthesisBoc-HomoArg(NO2)-OH serves as a key building block in peptide synthesis, particularly for peptides requiring specific modifications to enhance biological activity. Its unique nitro group allows for the introduction of functional groups that can interact with biological targets, making it valuable for designing peptides with tailored properties . Drug DevelopmentThe nitro group in Boc-HomoArg(NO2)-OH is crucial for exploring new therapeutic agents. It is especially relevant in the development of drugs targeting cardiovascular diseases, where the nitro group can be used to modulate nitric oxide signaling pathways, which play a significant role in vascular health . Biochemical ResearchThis compound is used to study the role of nitric oxide in various biological processes. By incorporating Boc-HomoArg(NO2)-OH into peptides or proteins, researchers can investigate cellular signaling mechanisms and how nitric oxide influences these pathways . Protein EngineeringBoc-HomoArg(NO2)-OH is employed in protein engineering to modify proteins and improve their stability and function. This is crucial for biotechnological applications where proteins need to be optimized for specific tasks . DiagnosticsThe compound can be utilized in the development of diagnostic tools that detect specific biomolecules. Its unique properties make it suitable for creating probes that can identify disease markers, aiding in early disease detection . Availability and SuppliersBoc-HomoArg(NO2)-OH is available from several suppliers, including AAPPTec and Glentham Life Sciences, which offer it in various quantities for research purposes . The compound is typically sold as a hydrochloride salt to enhance stability and solubility.
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 28968-64-1 | |||||||||
Product Name | Boc-HomoArg(NO2)-OH | |||||||||
Molecular Formula | C12H23N5O6 | |||||||||
Molecular Weight | 333.34 g/mol | |||||||||
IUPAC Name | (2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |||||||||
Standard InChI | InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 | |||||||||
Standard InChIKey | YFIPSHDRWHZYOM-QMMMGPOBSA-N | |||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] | |||||||||
SMILES | CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O | |||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] | |||||||||
Synonyms | Boc-HomoArg(NO2)-OH;28968-64-1;(S)-2-((tert-Butoxycarbonyl)amino)-6-(3-nitroguanidino)hexanoicacid;boc-n'-nitro-l-homoarginine;PubChem18972;SCHEMBL10254700;CTK8F8305;MolPort-006-701-268;C12H23N5O6;Boc-Nomega-(nitro)-L-homoarginine;Boc-HomoArg(NO2)-OHhydrochloride;6370AH;CB-423;ZINC15721496;AKOS024259080;AK-49652;FT-0638823 | |||||||||
PubChem Compound | 26771621 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume